molecular formula C6H7NO B1524535 4-Isocyanatocyclopent-1-ene CAS No. 2487-95-8

4-Isocyanatocyclopent-1-ene

Cat. No.: B1524535
CAS No.: 2487-95-8
M. Wt: 109.13 g/mol
InChI Key: LGVOMWADJDNSQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isocyanatocyclopent-1-ene is an organic compound with the molecular formula C6H7NO. It is characterized by a cyclopentene ring with an isocyanate functional group attached at the fourth position. This compound is used as a building block in organic synthesis and has applications in various fields, including polymer chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Isocyanatocyclopent-1-ene can be synthesized through several methods. One common approach involves the reaction of cyclopentadiene with phosgene to form 4-chlorocyclopent-1-ene, which is then treated with sodium azide to yield 4-azidocyclopent-1-ene. Finally, thermal decomposition of the azide produces this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of phosgene and cyclopentadiene derivatives. The process typically includes steps such as chlorination, azidation, and thermal decomposition under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Isocyanatocyclopent-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-isocyanatocyclopent-1-ene involves its reactivity with nucleophiles. The isocyanate group readily reacts with amines, alcohols, and other nucleophiles to form stable products such as ureas and carbamates. This reactivity is exploited in various synthetic applications, including the formation of polymers and bioactive compounds .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of a cyclopentene ring and an isocyanate functional group. This structure imparts distinct reactivity and versatility, making it valuable in various synthetic and industrial applications .

Properties

IUPAC Name

4-isocyanatocyclopentene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c8-5-7-6-3-1-2-4-6/h1-2,6H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGVOMWADJDNSQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC1N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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